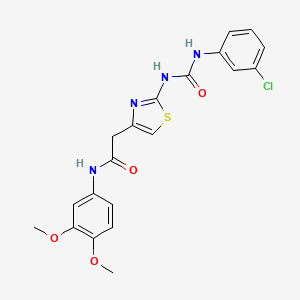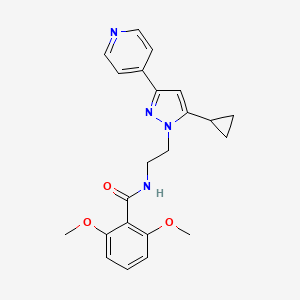
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The exploration of heterocyclic compounds, particularly those containing pyrazole and pyridine moieties, is of significant interest in organic chemistry due to their wide-ranging applications in medicinal chemistry, drug discovery, and organic synthesis. Compounds like N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,6-dimethoxybenzamide, which contain complex heterocyclic frameworks, are often investigated for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of complex heterocycles often involves multi-component reactions, utilizing organocatalysts or hybrid catalysts for constructing the desired frameworks. Techniques like three-component cyclocondensation and organocatalytic approaches have been highlighted as effective for synthesizing tetrahydrobenzo[b]pyrans and related compounds, showcasing the versatility of organocatalysts in the synthesis of complex heterocycles (Kiyani, 2018).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for their chemical and biological activities. Techniques such as spectroscopy and crystallography are often employed to elucidate the structure of these compounds. The study of pyrazolo[3,4-b]pyridine kinase inhibitors, for instance, showcases the structural diversity and how different functional groups affect the overall molecular architecture and potential interactions with biological targets (Wenglowsky, 2013).
Chemical Reactions and Properties
Heterocyclic compounds undergo a variety of chemical reactions, contributing to their chemical diversity and applicability in synthetic chemistry. The reactivity of specific scaffolds like pyrazolines towards cyclocondensation or their role in facilitating the synthesis of cyclopropanes showcases the broad spectrum of chemical behaviors these compounds exhibit (Baumstark, P. Vásquez, Davita Mctush-Camp, 2013).
Physical Properties Analysis
The physical properties of heterocyclic compounds, including melting points, boiling points, solubility, and stability, are crucial for their application in drug formulation and material science. These properties are often determined experimentally and are key factors in the design of new compounds for specific applications.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with different reagents, and stability under various conditions, are fundamental to understanding the behavior of these compounds in biological systems or in synthetic processes. The exploration of the chemistry of pyrazolo[1,5-a]pyrimidines, for example, reveals significant insights into their synthetic versatility and potential as bioactive molecules (Cherukupalli et al., 2017).
Scientific Research Applications
Anticancer and Anti-inflammatory Activities
Anticancer Potential : Novel pyrazolopyrimidine derivatives were synthesized and evaluated for their anticancer activities against various cancer cell lines. These compounds, related structurally to the queried chemical, demonstrated significant cytotoxic effects, indicating their potential as anticancer agents. The structure-activity relationship (SAR) analysis suggested that specific substitutions on the pyrazolopyrimidine core could enhance their anticancer efficacy (Rahmouni et al., 2016).
Anti-inflammatory and Analgesic Properties : The exploration of 4,6-dimethoxy-5-(heterocycles)benzofuran derivatives from visnagin revealed compounds with notable anti-inflammatory, analgesic, and anticonvulsant activities. These findings highlight the therapeutic potential of such compounds in managing pain and inflammation, suggesting a broader application range for similar molecules (El-Sawy et al., 2014).
Antituberculosis Activity
- GyrB Inhibitors for Tuberculosis : Thiazole-aminopiperidine hybrid analogues were designed, synthesized, and evaluated as inhibitors of Mycobacterium tuberculosis GyrB ATPase. These compounds, including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed promising activity against Mycobacterium smegmatis GyrB ATPase and DNA gyrase, indicating their potential as antituberculosis agents. This research opens avenues for developing new therapeutic strategies against tuberculosis using structurally similar compounds (Jeankumar et al., 2013).
Neuroleptic Agents
- Potential Neuroleptic Properties : Research on 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides, starting from 2,6-dimethoxybenzoic acids, demonstrated their potential as neuroleptic agents. These compounds showed significant activity in vivo and in vitro tests, suggesting their utility in developing treatments for schizophrenia and related disorders. Such studies underline the therapeutic possibilities of related compounds in neurological applications (de Paulis et al., 1986).
properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-19-4-3-5-20(29-2)21(19)22(27)24-12-13-26-18(16-6-7-16)14-17(25-26)15-8-10-23-11-9-15/h3-5,8-11,14,16H,6-7,12-13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRKSEGNCWQNJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

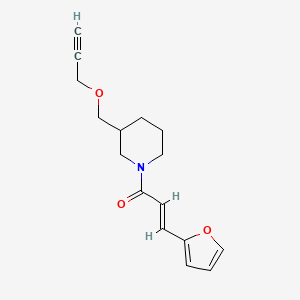
![1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2487072.png)

![N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2487075.png)
![5-methyl-2-(4-(thiophene-3-carbonyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2487076.png)
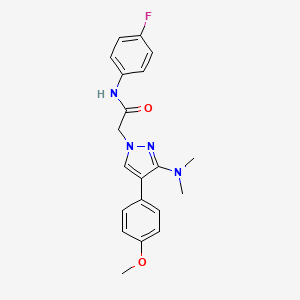
![N-(furan-2-ylmethyl)-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487080.png)
![2-(3-chlorophenyl)-N-cyclohexyl-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2487081.png)
![N'-(2-Methylsulfanylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2487082.png)
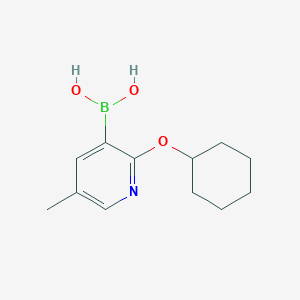

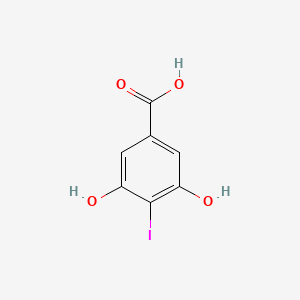
![2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2487088.png)
